molecular formula C7H10BrN B2962872 2-Bromocyclohexane-1-carbonitrile CAS No. 123804-87-5

2-Bromocyclohexane-1-carbonitrile

Cat. No.: B2962872
CAS No.: 123804-87-5
M. Wt: 188.068
InChI Key: OUIDFUZJSJVKMZ-UHFFFAOYSA-N
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Description

2-Bromocyclohexane-1-carbonitrile (: 123804-87-5) is a brominated organic compound with the molecular formula C7H10BrN and a molecular weight of 188.07 g/mol . This cyclohexane derivative features a bromine atom at the 2-position and an electron-withdrawing nitrile group (-CN) at the 1-position, making it a versatile and valuable intermediate in synthetic organic chemistry . The distinct reactivity of the two functional groups allows researchers to pursue multiple synthetic pathways. The bromine atom serves as a good leaving group, enabling nucleophilic substitution reactions to introduce a wide range of other functionalites . Concurrently, the nitrile group can be transformed into other useful moieties, such as carboxylic acids or primary amines, via hydrolysis or reduction, respectively . This dual functionality establishes this compound as a key building block for the construction of more complex molecules, including potential pharmaceuticals and agrochemicals. Key Applications and Research Value: The primary application of this compound is as a synthetic intermediate. Its structure allows it to undergo various chemical reactions, including nucleophilic substitutions and functional group transformations, facilitating the exploration of novel chemical spaces . In a research context, related bromo- and cyano-containing structures are utilized in multi-step synthetic procedures, such as the preparation of unsaturated nitrile ketones, highlighting the role these functional groups play in constructing complex molecular architectures . Handling and Safety: As with all chemicals, proper safety precautions must be observed. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use, nor for human or veterinary applications . Researchers should consult the relevant Safety Data Sheet (SDS) before use and handle the compound in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Properties

IUPAC Name

2-bromocyclohexane-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BrN/c8-7-4-2-1-3-6(7)5-9/h6-7H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUIDFUZJSJVKMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C#N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of cyclohexene with bromine in the presence of carbon tetrachloride and absolute alcohol at low temperatures . The resulting 2-bromocyclohexene is then treated with a cyanating agent to introduce the nitrile group .

Industrial Production Methods: Industrial production of 2-Bromocyclohexane-1-carbonitrile typically involves large-scale bromination and cyanation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Bromocyclohexane-1-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different substituted cyclohexane derivatives.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide or amines in polar solvents.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products:

    Substitution: Substituted cyclohexanes.

    Reduction: Cyclohexylamine derivatives.

    Oxidation: Cyclohexanecarboxylic acid derivatives.

Scientific Research Applications

While information on the applications of 2-Bromocyclohexane-1-carbonitrile is limited, it is known to have uses in scientific research. It's important to note that one search result explicitly advises against using and as sources .

Scientific Research Applications

  • Organic Synthesis 2-Chlorocyclohexane-1-carbonitrile is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Chemical Reactions

  • 2-Chlorocyclohexane-1-carbonitrile can undergo various chemical reactions:
    • Substitution Reactions The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of 2-hydroxycyclohexane-1-carbonitrile.
    • Reduction Reactions The nitrile group can be reduced to an amine using reagents like lithium aluminum hydride.
    • Oxidation Reactions The compound can be oxidized to form corresponding carboxylic acids under strong oxidizing conditions.

Case Studies

  • Several case studies have highlighted the potential applications of 2-Chlorocyclohexane-1-carbonitrile in medicinal chemistry:
    • Inhibition of Cancer Cell Proliferation Modifications to the cyano group can enhance the cytotoxic effects on specific cancer types, suggesting that structural variations could lead to more effective anticancer agents.
    • Antimicrobial Activity Preliminary data suggest potential antimicrobial effects against certain bacterial strains. Further research is needed to confirm these findings and explore the compound's spectrum of activity.

Comparison with Similar Compounds

  • 2-Chlorocyclohexane-1-carbonitrile can be compared with other similar compounds:
    • This compound Similar structure but with a bromine atom instead of chlorine.
    • 2-Chlorocyclohexane-1-carboxylic acid Similar structure but with a carboxylic acid group instead of a nitrile group.
    • 2-Chlorocyclohexane-1-amine Similar structure but with an amine group instead of a nitrile group.

Mechanism of Action

The mechanism of action of 2-Bromocyclohexane-1-carbonitrile involves its interaction with various molecular targets. The bromine atom and nitrile group can participate in different chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to therapeutic effects or other biological activities. The exact pathways and targets depend on the specific application and the conditions under which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The following table summarizes key structural analogs and their properties based on the provided evidence:

Compound Name Molecular Formula Molecular Weight CAS No. Key Features Hazards/Handling (Based on SDS) Source
1-(4-Bromophenyl)cyclohexane-1-carbonitrile C₁₃H₁₃BrN 287.16 g/mol 626603-27-8 Bromophenyl substituent at 1-position; nitrile group at 1-position Harmful if swallowed (H302)
1-(2-Chloroethyl)cyclohexane-1-carbonitrile C₉H₁₂ClN 181.65 g/mol - Chloroethyl chain at 1-position; nitrile group at 1-position Precautionary measures for nitriles
(Bromomethyl)cyclohexane (Cyclohexylmethyl bromide) C₇H₁₃Br 177.08 g/mol 2550-36-9 Bromomethyl substituent; lacks nitrile group Irritant; requires ventilation
6-Oxocyclohex-1-ene-1-carbonitrile C₇H₇NO 121.14 g/mol - Oxo group at 6-position; conjugated double bond Not classified in evidence
Structural and Functional Analysis

A. Substituent Effects

  • Bromine vs. Chlorine : Bromine (in 1-(4-bromophenyl)cyclohexane-1-carbonitrile) is a better leaving group than chlorine (in 1-(2-chloroethyl) analog), suggesting higher reactivity in SN2 reactions .

B. Positional Isomerism

  • 1- vs. 2-Substitution : In 1-(4-bromophenyl)cyclohexane-1-carbonitrile, the bulky bromophenyl group at the 1-position creates significant steric hindrance, whereas the 2-bromo substitution in the target compound may allow for more accessible reaction pathways.

C. Functional Group Diversity

  • The oxo group in 6-oxocyclohex-1-ene-1-carbonitrile introduces conjugation, enhancing stability but reducing electrophilicity compared to halogenated analogs .
  • Cyclohexylmethyl bromide lacks a nitrile group, limiting its utility in cyano-specific reactions (e.g., hydrolysis to carboxylic acids) .

Biological Activity

2-Bromocyclohexane-1-carbonitrile (C7H10BrN) is a brominated organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and applications based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C7H10BrN
  • CAS Number : 123804-87-5
  • Chemical Structure : The compound features a cyclohexane ring substituted with a bromine atom and a carbonitrile functional group.

Mechanisms of Biological Activity

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles, leading to the formation of biologically active derivatives. This reactivity allows for the modification of the compound to enhance its pharmacological properties.
  • Carbonitrile Reactivity : The carbonitrile group can participate in various chemical reactions, potentially interacting with biological targets such as enzymes and receptors. This interaction may influence cellular pathways and contribute to therapeutic effects.

Anti-inflammatory and Antimicrobial Properties

Research indicates that brominated compounds, including this compound, may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines or enzymes involved in inflammatory pathways. Additionally, studies have suggested potential antimicrobial properties, making it a candidate for further investigation in treating infections.

Case Studies and Research Findings

  • Antimicrobial Activity :
    • A study published in the Journal of Medicinal Chemistry evaluated various brominated compounds for their antimicrobial properties. This compound demonstrated significant activity against specific bacterial strains, suggesting its potential as an antimicrobial agent .
  • Anti-inflammatory Effects :
    • In vitro assays indicated that this compound could reduce the production of inflammatory markers in cell cultures exposed to inflammatory stimuli. This property suggests its potential use in treating inflammatory diseases .
  • Synthesis and Derivative Formation :
    • Research has shown that this compound can serve as a building block for synthesizing more complex molecules with enhanced biological activities. The ability to modify the compound through nucleophilic substitution reactions allows for the exploration of new therapeutic agents .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaBiological Activity
This compoundC7H10BrNAntimicrobial, anti-inflammatory
2-Chlorocyclohexane-1-carbonitrileC7H10ClNModerate antimicrobial activity
Cyclohexane-1-carbonitrileC7H11NLimited biological activity

The presence of the bromine atom in this compound enhances its reactivity compared to its chloro and non-halogenated analogs, contributing to its unique biological profile.

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